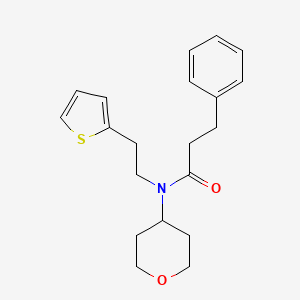

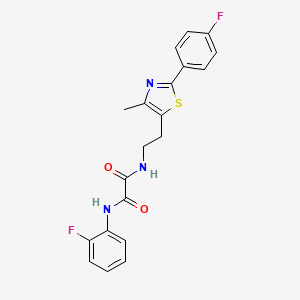

3-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds closely related to "3-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide" typically involves multi-step organic reactions including ring closure reactions, nucleophilic substitutions, and condensation reactions. For instance, a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized through the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in alcoholic basic medium (Mathew, Suresh, & Anbazhagan, 2014). Such methods could be adapted to synthesize the target compound by modifying the starting materials and reaction conditions to incorporate the specific functional groups and structural framework of the compound of interest.

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks to "this compound" is characterized by spectroscopic methods including IR, 1H NMR, 13C NMR, and Mass spectrometry. These techniques provide detailed insights into the molecular architecture, functional groups, and connectivity within the molecule. For example, the structural characterization of related compounds by IR, 1H NMR, and 13C NMR spectroscopy reveals the presence and position of functional groups and the overall molecular framework (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Aplicaciones Científicas De Investigación

Antimitotic Agents and Biological Activity

Compounds with structural features similar to "3-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide" have been explored for their antimitotic properties. Chiral isomers of certain carbamates have shown activity in biological systems, with one isomer being more potent than the other. This distinction in activity emphasizes the importance of stereochemistry in drug design and the potential of such compounds in developing new therapeutics (Temple & Rener, 1992).

Anti-Tumor Activity

Research on bis-pyrazolyl-thiazoles incorporating the thiophene moiety has revealed potent anti-tumor agents. These compounds, upon evaluation against hepatocellular carcinoma cell lines, demonstrated promising activities, highlighting their potential in cancer therapy (Gomha, Edrees, & Altalbawy, 2016).

Heterocyclic Synthesis

Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been used in the synthesis of pyran, pyridine, and pyridazine derivatives, showcasing the versatility of similar compounds in generating a wide range of heterocyclic compounds (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antidepressant Activity

Phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides have been synthesized and evaluated for their antidepressant activity. This research indicates the potential of structurally related compounds in the development of new treatments for depression (Mathew, Suresh, & Anbazhagan, 2014).

Anti-Inflammatory and Anticancer Properties

The synthesis of celecoxib derivatives explored their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This indicates the broad spectrum of biological activities that compounds with similar structures might exhibit (Küçükgüzel et al., 2013).

Antimicrobial Activity

Arylazopyrazole pyrimidone clubbed heterocyclic compounds have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi, demonstrating the potential use of similar compounds in addressing microbial resistance (Sarvaiya, Gulati, & Patel, 2019).

Mecanismo De Acción

Target of Action

For instance, duloxetine, a compound with a similar structure, is a dual inhibitor of serotonin and norepinephrine reuptake .

Mode of Action

For instance, duloxetine, a structurally similar compound, inhibits the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission .

Biochemical Pathways

For instance, duloxetine, a structurally similar compound, affects the serotonin and norepinephrine reuptake pathways .

Result of Action

For instance, duloxetine, a structurally similar compound, increases the levels of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission .

Propiedades

IUPAC Name |

N-(oxan-4-yl)-3-phenyl-N-(2-thiophen-2-ylethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2S/c22-20(9-8-17-5-2-1-3-6-17)21(18-11-14-23-15-12-18)13-10-19-7-4-16-24-19/h1-7,16,18H,8-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCKUVFBLHVWOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CCC2=CC=CS2)C(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(2-phenylquinoline-4-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2496834.png)

![1-Oxa-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B2496835.png)

![N-(2-chloropyridin-3-yl)-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxamide](/img/structure/B2496837.png)

![4-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}morpholine](/img/structure/B2496838.png)

![2-(4-Bromophenyl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2496840.png)

![N-[2-(4-methylpiperidin-1-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2496849.png)

![4-Bromo-5-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2496853.png)